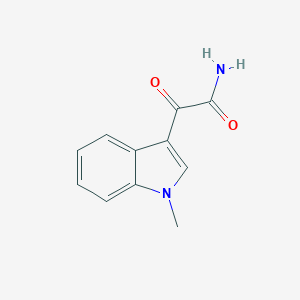
2-Chloro-6-(chloromethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-Chloro-6-(chloromethyl)-4-methylpyridine, is a chlorinated pyridine derivative. Pyridine derivatives are known for their versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural features .
Synthesis Analysis
The synthesis of chlorinated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, 6-Chloro-2-chloromethylpyridine, a related compound, is synthesized from 6-chloro-2-methylpyridine through a series of conversions from the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the desired 2-chloromethyl substituent . Another related compound, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, is synthesized and characterized through NMR and crystal structure analysis, indicating the complexity and precision required in the synthesis of such chlorinated pyridines .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorinated pyridines. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the crystal structure of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine was reported, showing weak interactions linking the molecules .
Chemical Reactions Analysis
Chlorinated pyridines can undergo various chemical reactions, including cyclopalladation, where 6-alkyl-2,2'-bipyridines react with palladium(II) compounds to form cyclometalated complexes . These reactions are crucial for the formation of metal-organic frameworks and catalytic systems. Additionally, the reactivity of chlorinated pyridines can be influenced by their electronic structure, as seen in the study of 2-chloro-4-nitropyridine and related compounds, where the reactivity was investigated through HOMO-LUMO energies and global descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are often studied using spectroscopic methods. For instance, vibrational, electronic, NBO, and NMR analyses were performed on 2-chloro-4-nitropyridine and related compounds to understand their optimized molecular structures, vibrational wavenumbers, and electronic properties . The study of 2,6-dihydroxypyridine and its derivatives also provided insights into tautomerism in solution and strong hydrogen bonding in the solid state .
Applications De Recherche Scientifique
Molecular Structure Analysis : A study by Velraj, Soundharam, and Sridevi (2015) focused on the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and electronic properties of related compounds, including 2-chloro-4-methyl-5-nitropyridine. This research provides foundational knowledge about the physical and chemical characteristics of these compounds (Velraj, Soundharam, & Sridevi, 2015).
Synthesis of Novel Compounds : Chen et al. (2016) synthesized 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine through a condensation reaction. The product demonstrated significant yield and was examined for its biological activity, indicating potential applications in biochemistry and pharmaceuticals (Chen, Fan, Xia, & Zhang, 2016).
Studying Physical Properties : A research by O’Loughlin et al. (2022) investigated the effect of 2-chloro-6-methylpyridine on microbial methane oxidation. The study provided insights into how such compounds interact with environmental processes, specifically their inhibitory effects on methane monooxygenase, an enzyme crucial for aerobic methane oxidation (O’Loughlin, Antonopoulos, Arend, Flynn, Koval, & Owens, 2022).
Applications in Material Science : Research by Sang, Huang, and Xu (2020) discussed the synthesis of 3-methylpyridine-N-oxide, a key intermediate in preparing 2-chloro-5-methylpyridine. This work is particularly relevant in developing safer and more efficient production processes for substances used in material science, indicating the broader applicability of 2-Chloro-6-(chloromethyl)-4-methylpyridine derivatives (Sang, Huang, & Xu, 2020).
Investigation in Coordination Chemistry : A study by Shakirova et al. (2020) synthesized and characterized coordination compounds of copper(II) and cobalt(II) with 5-amino-2-chloro-3-methylpyridine, demonstrating the compound's utility in coordination chemistry and its potential for developing new materials with specific magnetic properties (Shakirova, Protsenko, Protsenko, Kuratieva, Fowles, & Turnbull, 2020).
Propriétés
IUPAC Name |
2-chloro-6-(chloromethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKOGICBHJBHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(chloromethyl)-4-methylpyridine | |
CAS RN |
1227606-30-5 |
Source


|
| Record name | 2-chloro-6-(chloromethyl)-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)




![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)


